5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate
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Overview
Description
5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate is a heterocyclic compound that features a piperidine ring fused with a thiadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with thiadiazole precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Piperidine derivatives: Compounds like piperine and piperidinone share the piperidine ring structure.
Thiadiazole derivatives: Compounds such as 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-5-carboxylic acid share the thiadiazole ring structure.
Uniqueness: 5-(Piperidin-2-yl)-1,3,4-thiadiazol-2-amine oxalate is unique due to its combined piperidine and thiadiazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential for multiple biological activities, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H14N4O4S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
oxalic acid;5-piperidin-2-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H12N4S.C2H2O4/c8-7-11-10-6(12-7)5-3-1-2-4-9-5;3-1(4)2(5)6/h5,9H,1-4H2,(H2,8,11);(H,3,4)(H,5,6) |
InChI Key |
XTBYMYWZCOVEPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NN=C(S2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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